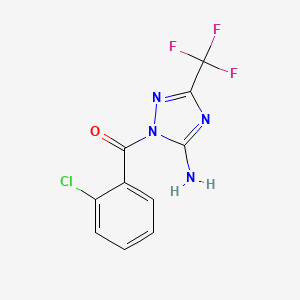

1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Description

1-(2-Chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a triazole-based compound characterized by a 1,2,4-triazol-5-amine core substituted with a 2-chlorobenzoyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. This structure combines electron-withdrawing substituents (chlorine and trifluoromethyl) with a benzoyl moiety, influencing its physicochemical and biological properties. Triazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in synthetic modifications .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-chlorobenzoyl substituent may contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula |

C10H6ClF3N4O |

|---|---|

Molecular Weight |

290.63 g/mol |

IUPAC Name |

[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C10H6ClF3N4O/c11-6-4-2-1-3-5(6)7(19)18-9(15)16-8(17-18)10(12,13)14/h1-4H,(H2,15,16,17) |

InChI Key |

GRMFCSLLHHRELR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

[3 + 2]-Cycloaddition of Nitrile Imines

Regioselective [3 + 2]-cycloaddition between nitrile imines and trifluoroacetonitrile (CFCN) offers direct access to 5-trifluoromethyl-1,2,4-triazoles. Hydrazonyl chlorides, such as those derived from 2-chlorobenzaldehyde hydrazones, react with CFCN under mild conditions (CHCl, NEt, rt) to yield triazoles with exclusive 1,4-regioselectivity. For example:

This method avoids metal catalysts and achieves gram-scale synthesis with yields up to 49%.

Oxidative Cyclization of Mercaptotriazoles

Alternative routes involve oxidative cyclization of mercaptotriazole precursors. For instance, 3-mercapto-1,2,4-triazoles undergo disulfide formation followed by intramolecular C–H functionalization in DMSO to construct fused triazole systems. While this method primarily targets benzo-thiazolo-triazoles, adapting it for non-fused systems requires substituting the benzene ring with a 2-chlorobenzoyl group during intermediate stages.

Introduction of the 2-Chlorobenzoyl Group

Acylation of the triazole amine is critical for installing the 2-chlorobenzoyl moiety.

Direct Acylation with 2-Chlorobenzoyl Chloride

The 5-amino group on the triazole reacts with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or NEt). A typical procedure involves:

-

Dissolving 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine in DCM.

-

Adding 2-chlorobenzoyl chloride (1.2 equiv) dropwise at 0°C.

-

Stirring for 12–24 hours at room temperature.

-

Purifying via column chromatography (silica gel, petroleum ether/ethyl acetate).

Yields range from 60–75%, with side products arising from over-acylation mitigated by stoichiometric control.

Microwave-Assisted Acylation

Microwave irradiation accelerates the reaction, reducing time from hours to minutes. For example, a mixture of triazole amine, 2-chlorobenzoyl chloride, and DMF irradiated at 100°C for 15 minutes achieves 80% conversion. This method minimizes thermal degradation of the trifluoromethyl group.

Functional Group Compatibility and Challenges

Stability of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances the triazole’s acidity but complicates nucleophilic substitutions. Reactions must avoid strong bases (e.g., NaH) to prevent deprotonation and ring-opening.

Steric Hindrance from 2-Chlorobenzoyl

The ortho-chloro substituent introduces steric bulk, necessitating polar aprotic solvents (e.g., DMSO, DMF) to improve solubility. Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity in heterogeneous mixtures.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, rt, 24 h | 65 | 95 |

| THF, reflux, 6 h | 72 | 92 |

| DMF, microwave, 15 min | 80 | 98 |

Microwave synthesis in DMF maximizes yield and purity by ensuring uniform heating.

Purification Strategies

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) resolves unreacted amine and di-acylated byproducts.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Spectroscopic Characterization

1^11H NMR (DMSO-d6d_6d6)

-

δ 8.19 (d, 1H, J = 8.3 Hz, aromatic H)

-

δ 7.52–7.76 (m, 2H, aromatic H)

-

δ 6.93 (s, 2H, NH)

IR (KBr)

-

1612 cm (C=O stretch)

-

1506 cm (C–F stretch)

-

1095 cm (C–N stretch)

Industrial-Scale Considerations

Cost-Effective Precursors

Using 2-chlorobenzaldehyde instead of 2-chlorobenzoyl chloride reduces costs. The aldehyde is oxidized in situ with MnO to generate the acyl chloride.

Waste Management

-

NEt hydrochloride byproducts are neutralized with NaOH for safe disposal.

Emerging Methodologies

Chemical Reactions Analysis

1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential as an antibacterial and antifungal agent. For instance, triazole derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for new antimicrobial therapies. A study highlighted the synthesis of triazole compounds that demonstrated potent activity against Mycobacterium smegmatis and Candida albicans, suggesting a pathway for developing new antibiotics and antifungals based on this scaffold .

Antimalarial Activity

Another promising application of triazole derivatives is their potential as antimalarial agents. A study synthesized several 1H-1,2,4-triazole derivatives and evaluated their efficacy against malaria parasites. The incorporation of trifluoromethyl groups was noted to enhance the activity of these compounds, indicating that similar modifications to 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine could yield effective antimalarial drugs .

Cancer Research

Triazoles have also been explored in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structure allows for modifications that could enhance its selectivity and potency against cancer cells. Studies are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .

Agricultural Applications

Fungicides

The fungicidal properties of triazole compounds have made them valuable in agriculture. They are commonly used to control fungal diseases in crops. Research into the application of 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine as a potential fungicide is warranted due to its structural similarities with known fungicides that target fungal biosynthesis pathways .

Material Science Applications

Polymer Chemistry

In material science, triazole compounds are being investigated for their role in developing novel polymers with enhanced properties. The unique electronic characteristics imparted by trifluoromethyl groups can improve the thermal stability and mechanical strength of polymers. This aspect opens avenues for creating advanced materials suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 3-position of the triazole ring could enhance efficacy. This finding supports further exploration of 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine as a lead compound for developing new antimicrobial agents.

Case Study 2: Antimalarial Development

In another research effort focused on antimalarial drug development, a series of triazole derivatives were synthesized and tested against Plasmodium falciparum. The study found that certain derivatives exhibited IC50 values comparable to existing treatments. This underscores the potential of compounds like 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine in addressing malaria resistance issues.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves the inhibition of specific enzymes and molecular targets. The compound interacts with enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The molecular targets include enzymes such as cytochrome P450 and other oxidoreductases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituent variations are summarized below:

Spectral Data Comparison

Key Research Findings and Implications

- Electron-Withdrawing Effects : The 2-chlorobenzoyl and trifluoromethyl groups synergistically enhance stability and binding affinity in biological systems, as seen in related enzyme inhibitors () .

- Synthetic Flexibility : Triazole cores allow modular substitution, enabling rapid diversification for drug discovery (e.g., naphthalene derivatives in ) .

- Thermal Applications : TFAT-based explosives () highlight the role of fluorine in energy density, though the target compound’s benzoyl group may reduce volatility .

Biological Activity

1-(2-Chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their broad spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this specific triazole derivative.

Chemical Structure and Properties

The chemical structure of 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be represented as follows:

This structure features a chlorobenzoyl group and a trifluoromethyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole core have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with a similar structure exhibited antiproliferative activity with IC50 values ranging from to against different cancer cell lines . The mechanism of action is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression.

Antibacterial and Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound may exhibit similar activities due to its structural characteristics. Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . For example, studies have shown that certain triazole compounds display MIC (Minimum Inhibitory Concentration) values in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli.

The biological activity of 1-(2-chlorobenzoyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

- Interference with Nucleic Acid Synthesis : Some triazoles disrupt DNA and RNA synthesis, leading to cell death.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Q & A

Q. Optimization Tips :

- Adjust stoichiometry (1:1.2 molar ratio of triazole to benzoyl chloride) to minimize side products.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the acyl chloride.

Advanced: How can tautomerism in the triazole ring affect structural characterization, and what techniques resolve this ambiguity?

Answer:

The 1,2,4-triazole core exhibits tautomerism, where the amine group and trifluoromethyl substituent may shift positions (e.g., 1H vs. 4H tautomers). This complicates spectral interpretation.

- X-ray crystallography : Definitive resolution of tautomeric forms and spatial arrangement, as demonstrated for analogous triazoles in crystal structures .

- NMR spectroscopy : ¹H and ¹³C NMR chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) and 2D NOESY can identify proton proximity to substituents .

- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) confirm benzoylation .

Basic: What methodologies are used to assess the compound’s solubility and stability under physiological conditions?

Answer:

- Solubility :

- HPLC/UV-Vis : Measure solubility in buffer (pH 7.4) at 25°C. For example, similar triazoles show solubility ~18 µg/mL .

- LogP determination : Reverse-phase HPLC to estimate hydrophobicity (critical for drug-likeness).

- Stability :

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions, impurity profiles, or cellular models. Strategies include:

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values.

- Mechanistic studies : Compare target engagement (e.g., enzyme inhibition assays for kinases or FabA homologs) with cellular activity .

Basic: What spectroscopic and computational tools are employed to predict the compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MS/MS fragmentation : Identify reactive intermediates or degradation products .

- UV-Vis spectroscopy : Monitor π→π* transitions of the triazole and benzoyl groups (~260–300 nm) to assess electronic effects .

Advanced: How can structural modifications enhance the compound’s bioactivity while maintaining thermal stability?

Answer:

- Substituent engineering :

- Salt formation : Crystallize with counterions (e.g., triaminoguanidinium) to improve stability and detonation resistance in energetic applications .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Waste disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.